molecular formula C14H12N4O B11864342 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11864342
M. Wt: 252.27 g/mol
InChI Key: CWACPUFZKSYWIU-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to an imidazole ring, with a carboxamide group attached at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, such as potassium carbonate, to form the imidazo[1,2-a]pyridine core. Subsequent functionalization with appropriate reagents introduces the carboxamide group at the 3-position and the methyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the carboxamide and methyl groups.

    2-methylimidazo[1,2-a]pyridine: Similar structure but without the pyridin-4-yl and carboxamide groups.

    N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide: Lacks the methyl group at the 2-position.

Uniqueness

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the carboxamide and methyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-N-pyridin-4-ylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19)

InChI Key

CWACPUFZKSYWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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